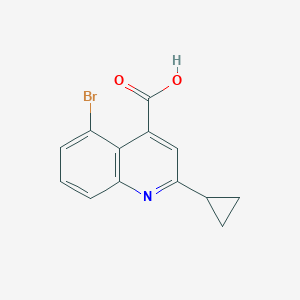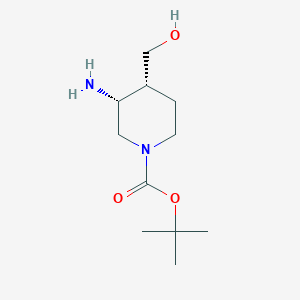
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((4-methylthiazol-2-yl)thio)ethanone
Overview
Description
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((4-methylthiazol-2-yl)thio)ethanone, also known as MTME, is a chemical compound that has been studied for its potential applications in scientific research. MTME is a thioether derivative of piperazine and thiazole, and it has been found to exhibit interesting biochemical and physiological effects that make it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((4-methylthiazol-2-yl)thio)ethanone is not fully understood, but it is believed to involve the modulation of dopamine and serotonin receptors in the brain. 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((4-methylthiazol-2-yl)thio)ethanone has been found to bind to these receptors and alter their activity, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((4-methylthiazol-2-yl)thio)ethanone has been found to exhibit a range of biochemical and physiological effects, including the modulation of dopamine and serotonin receptors, the inhibition of monoamine oxidase activity, and the activation of the hypothalamic-pituitary-adrenal axis. These effects suggest that 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((4-methylthiazol-2-yl)thio)ethanone may have potential applications in the treatment of neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((4-methylthiazol-2-yl)thio)ethanone is that it is relatively easy to synthesize and has been found to be stable under a variety of conditions. However, its effects on the central nervous system can be complex and difficult to interpret, making it challenging to use in some experimental designs. Additionally, the potential side effects of 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((4-methylthiazol-2-yl)thio)ethanone are not fully understood, which could limit its use in certain applications.
Future Directions
There are several potential future directions for research on 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((4-methylthiazol-2-yl)thio)ethanone. One area of interest is the development of new treatments for addiction based on the modulation of dopamine and serotonin receptors. Another potential application is the study of the hypothalamic-pituitary-adrenal axis and its role in stress and anxiety disorders. Additionally, further investigation into the mechanism of action of 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((4-methylthiazol-2-yl)thio)ethanone could help to identify new targets for drug development in a range of neurological and psychiatric disorders.
Scientific Research Applications
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((4-methylthiazol-2-yl)thio)ethanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit interesting effects on the central nervous system, including the modulation of dopamine and serotonin receptors. 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((4-methylthiazol-2-yl)thio)ethanone has also been studied for its potential use as a tool in the study of drug addiction and the development of new treatments for addiction.
properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c1-13-11-23-17(18-13)24-12-16(21)20-9-7-19(8-10-20)14-5-3-4-6-15(14)22-2/h3-6,11H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVAPNDFDPUKAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC(=O)N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((4-methylthiazol-2-yl)thio)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3305689.png)
![N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3305710.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dimethylbenzamide](/img/structure/B3305719.png)
![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2,4-dimethylbenzamide](/img/structure/B3305722.png)

![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B3305728.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]naphthalene-2-carboxamide](/img/structure/B3305736.png)




